molecular formula C16H19N5O2 B2441304 N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide CAS No. 1385268-15-4

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide

Cat. No.: B2441304
CAS No.: 1385268-15-4
M. Wt: 313.361
InChI Key: NGHFJZIJZHARHI-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.

    Introduction of the cyanomethyl group: This step involves the reaction of the triazole intermediate with a cyanomethylating agent under suitable conditions.

    Attachment of the ethyl and propan-2-yloxyphenyl groups: These groups can be introduced through alkylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly for conditions where triazole derivatives have shown efficacy.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives include fluconazole, itraconazole, and voriconazole, which are well-known for their antifungal properties.

    Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-4-14-15(16(22)18-10-9-17)19-20-21(14)12-5-7-13(8-6-12)23-11(2)3/h5-8,11H,4,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHFJZIJZHARHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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